3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione
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Description
“3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione” is a chemical compound with the molecular formula C12H12N2O2 . It is also known by other names such as 1H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, 2,3-dihydro- .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its name. It contains a diazatricyclo ring system, which includes two nitrogen atoms and three carbon rings . The average mass of the molecule is 216.236 Da and the monoisotopic mass is 216.089874 Da .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione involves the cyclization of a precursor compound containing a diene and a dienophile. The diene and dienophile will react to form a bicyclic intermediate, which will then undergo a series of oxidation and reduction reactions to form the final product.", "Starting Materials": [ "1,3-cyclohexadiene", "maleic anhydride", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 1,3-cyclohexadiene and maleic anhydride in acetic acid and heat the mixture to 80°C to form the Diels-Alder adduct.", "Step 2: Cool the mixture to room temperature and add sodium hydroxide to hydrolyze the adduct to form the bicyclic intermediate.", "Step 3: Oxidize the bicyclic intermediate with hydrochloric acid and sodium chlorite to form the diol intermediate.", "Step 4: Reduce the diol intermediate with sodium borohydride to form the final product, 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione." ] } | |
CAS RN |
24919-40-2 |
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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